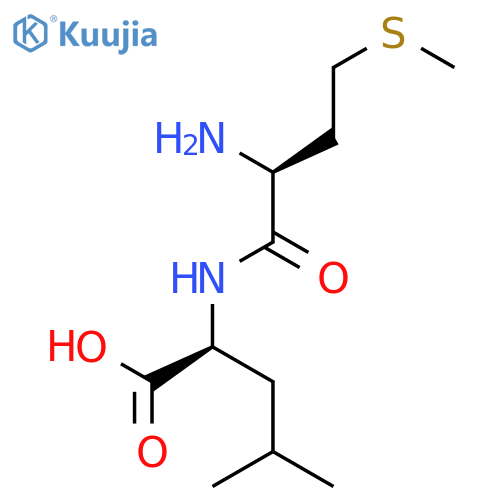Cas no 14486-16-9 (H-MET-LEU-OH)

H-MET-LEU-OH structure
商品名:H-MET-LEU-OH
CAS番号:14486-16-9
MF:C11H22N2O3S
メガワット:262.368981838226
MDL:MFCD00038298
CID:98729
H-MET-LEU-OH 化学的及び物理的性質
名前と識別子
-
- L-Leucine, L-methionyl-
- 2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoic acid
- H-MET-LEU-OH
- Met-Leu
- MET-LEU CRYSTALLINE
- L-Met-L-Leu
- L-MET-LEU
- L-METHIONYL-L-LEUCINE
- (S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid
-
- MDL: MFCD00038298
- インチ: InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
- InChIKey: PBOUVYGPDSARIS-IUCAKERBSA-N
- ほほえんだ: CC(C[C@H](NC([C@@H](N)CCSC)=O)C(O)=O)C
計算された属性
- せいみつぶんしりょう: 262.13500
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 9
じっけんとくせい
- 密度みつど: 1.143±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(26 g/l)(25ºC)、
- PSA: 117.72000
- LogP: 1.77350
H-MET-LEU-OH 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M222085-50mg |
H-MET-LEU-OH |
14486-16-9 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | M222085-100mg |
H-MET-LEU-OH |
14486-16-9 | 100mg |
$ 115.00 | 2022-06-02 | ||
| abcr | AB476706-1 g |
H-Met-Leu-OH; . |
14486-16-9 | 1g |
€310.50 | 2023-03-31 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M9630-1G |
Met-Leu |
14486-16-9 | 1G |
4206.73 | 2021-05-19 | ||
| abcr | AB476706-1g |
H-Met-Leu-OH; . |
14486-16-9 | 1g |
€328.80 | 2025-02-16 | ||
| TRC | M222085-10mg |
H-MET-LEU-OH |
14486-16-9 | 10mg |
$ 50.00 | 2022-06-02 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M121444-100mg |
Met-Leu |
14486-16-9 | 100mg |
¥689.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M121444-25mg |
Met-Leu |
14486-16-9 | 25mg |
¥379.00 | 2021-05-21 | ||
| Ambeed | A768522-1g |
(S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid |
14486-16-9 | 95+% | 1g |
$325.0 | 2024-04-23 |
H-MET-LEU-OH 関連文献
-
Guangjin Hou,Sivakumar Paramasivam,In-Ja L. Byeon,Angela M. Gronenborn,Tatyana Polenova Phys. Chem. Chem. Phys. 2010 12 14873
-
Christina Rappel,Dirk Schauml?ffel J. Anal. At. Spectrom. 2010 25 1963
-
3. Assignment of the far-infrared band characteristic of L-methionine with α-helical conformationRyoichi Katakai,Yasuko Lizuka J. Chem. Soc. Chem. Commun. 1982 1027
-
Chuanli Hou,Wangqian Sha,Yujuan Li,Maojin Yao,Jiaoyan Ren Food Funct. 2022 13 10546
-
Sampath Satti,Pan Deng,Kerryn Matthews,Simon P. Duffy,Hongshen Ma Lab Chip 2020 20 3096
14486-16-9 (H-MET-LEU-OH) 関連製品
- 17351-32-5(N-Formyl-Met-Ala-Ser)
- 144189-71-9(β-Amyloid (22-35))
- 131602-53-4(β-Amyloid (25-35))
- 1999-43-5(DL-Alanyl-DL-methionine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14486-16-9)H-MET-LEU-OH

清らかである:99%
はかる:1g
価格 ($):292.0